Cas no 474706-51-9 (Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate)

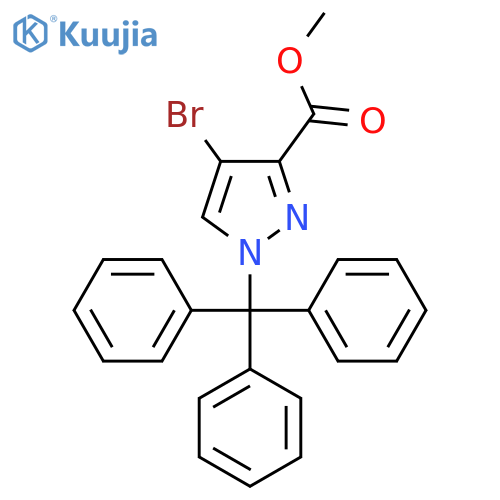

474706-51-9 structure

商品名:Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate

CAS番号:474706-51-9

MF:C24H19BrN2O2

メガワット:447.323865175247

CID:4826510

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- METHYL 4-BROMO-1-TRITYL-1H-PYRAZOLE-3-CARBOXYLATE

- AK00740387

- methyl 4-bromo-1-tritylpyrazole-3-carboxylate

- Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate

-

- インチ: 1S/C24H19BrN2O2/c1-29-23(28)22-21(25)17-27(26-22)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3

- InChIKey: BZSFQFKAXXDZIV-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(=O)OC)=NN(C=1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 493

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 44.1

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736448-1g |

Methyl 4-bromo-1-trityl-1h-pyrazole-3-carboxylate |

474706-51-9 | 98% | 1g |

¥7576.00 | 2024-05-12 | |

| Alichem | A049003443-25g |

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate |

474706-51-9 | 95% | 25g |

$5574.40 | 2023-09-01 | |

| Alichem | A049003443-10g |

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate |

474706-51-9 | 95% | 10g |

$3350.00 | 2023-09-01 | |

| Alichem | A049003443-5g |

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate |

474706-51-9 | 95% | 5g |

$2532.60 | 2023-09-01 |

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

474706-51-9 (Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量